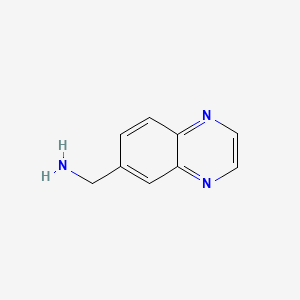

Quinoxalin-6-ylmethanamine

Description

BenchChem offers high-quality Quinoxalin-6-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxalin-6-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinoxalin-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYPHLYYOBNSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649837 | |

| Record name | 1-(Quinoxalin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872047-67-1 | |

| Record name | 1-(Quinoxalin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Quinoxalin-6-ylmethanamine Hydrochloride

Executive Summary

Target Molecule: Quinoxalin-6-ylmethanamine hydrochloride CAS: 1276056-88-2 (HCl salt); 872047-67-1 (Free base) Molecular Weight: 159.19 g/mol (Free base) Primary Application: Critical intermediate for kinase inhibitors (e.g., PI3K, EGFR) and adrenergic receptor agonists (Brimonidine analogs).

This guide details the synthesis of Quinoxalin-6-ylmethanamine hydrochloride via a robust, three-stage protocol starting from commercially available 6-methylquinoxaline . Unlike reductive amination routes that often suffer from over-alkylation, this protocol utilizes the Delepine Reaction , guaranteeing high selectivity for the primary amine and direct isolation of the hydrochloride salt.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the instability associated with 3,4-diaminobenzylamine.[1] Instead, we utilize the stability of the quinoxaline core before functionalizing the methyl group.

Strategic Logic[1][2]

-

Core Formation: The quinoxaline ring is best preserved intact.[1]

-

Functionalization: Radical bromination of the methyl group is highly regioselective for the benzylic position.[1]

-

Amination: Direct amination of benzyl halides with ammonia often leads to secondary/tertiary amines.[1] The Delepine Reaction (using Hexamethylenetetramine) is selected because it strictly yields the primary amine upon hydrolysis.

Figure 1: Retrosynthetic disconnection showing the linear progression from 6-methylquinoxaline to the target amine salt.[1]

Detailed Synthetic Protocol

Stage 1: Radical Bromination of 6-Methylquinoxaline

This step converts the methyl group into a reactive benzylic bromide.[1] Anhydrous conditions are critical to prevent hydrolysis to the alcohol.

-

Reagents: 6-Methylquinoxaline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).[1]

-

Solvent: Carbon Tetrachloride (

) or Benzene (Classic); Acetonitrile or Methyl Acetate (Green alternatives).[1] -

Reaction Type: Wohl-Ziegler Bromination.

Protocol:

-

Dissolve 6-methylquinoxaline (10 mmol) in anhydrous

(50 mL) under an argon atmosphere. -

Add NBS (11 mmol) and AIBN (0.5 mmol).

-

Heat the mixture to reflux (

) for 4–6 hours. Note: Monitoring by TLC is essential; the reaction is complete when the starting material spot disappears. -

Cool the reaction to

.[1] Succinimide will precipitate.[1] -

Filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain 6-(bromomethyl)quinoxaline as a yellow/brown solid.[1]

-

Purification: Recrystallize from n-hexane if necessary, but the crude is often sufficient for the next step.[1]

Stage 2: Delepine Reaction (Amination)

This stage forms the primary amine without risk of over-alkylation.[1]

-

Reagents: 6-(Bromomethyl)quinoxaline (from Stage 1), Hexamethylenetetramine (HMTA, 1.05 eq).[1]

-

Solvent: Chloroform (

).

Protocol:

-

Dissolve the crude 6-(bromomethyl)quinoxaline in

(30 mL). -

Add a solution of HMTA (10.5 mmol) in

(20 mL). -

Stir at room temperature for 12–18 hours. Alternatively, reflux for 2 hours to accelerate precipitation.

-

A quaternary ammonium salt (hexaminium salt) will precipitate as a white/pale yellow solid.[1]

-

Filter the solid and wash with cold

to remove unreacted impurities. -

Dry the salt under vacuum.

Stage 3: Acid Hydrolysis to Hydrochloride Salt

The final step cleaves the hexaminium salt to release the primary amine hydrochloride.[1]

Protocol:

-

Suspend the dried hexaminium salt in a mixture of Ethanol (20 mL) and Conc. HCl (5 mL).

-

Reflux the mixture for 2–3 hours. The solid will dissolve, and ammonium chloride may precipitate later.

-

Cool to room temperature. Filter off any inorganic ammonium chloride byproduct.

-

Concentrate the filtrate to roughly 5 mL.

-

Add cold Diethyl Ether or Acetone to induce crystallization of the product.[1]

-

Filter the off-white crystals of Quinoxalin-6-ylmethanamine hydrochloride .[1]

Process Visualization

Figure 2: Process flow diagram illustrating the three critical unit operations and intermediates.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete radical initiation | Ensure reagents are anhydrous. Add AIBN in two portions (start and mid-reaction). |

| Polybromination | Excess NBS or long reaction time | Strictly control stoichiometry (1.05 eq NBS).[1] Stop reaction immediately upon consumption of starting material. |

| Sticky Precipitate (Step 2) | Solvent polarity mismatch | Ensure Chloroform is dry. If sticky, sonicate the mixture or add a small amount of Diethyl Ether. |

| Impure Final Salt | Ammonium Chloride contamination | Ammonium chloride is less soluble in ethanol than the product.[1] Ensure filtration is done while the ethanol solution is still warm/hot in Step 3. |

Safety & Handling (E-E-A-T)

-

Benzylic Bromides: 6-(Bromomethyl)quinoxaline is a potent lachrymator and skin irritant.[1] All operations in Stage 1 must be performed in a fume hood.

-

NBS/AIBN: NBS is an irritant; AIBN liberates nitrogen gas and is flammable.[1] Store AIBN in a cool place.

-

Quinoxalines: Many derivatives are bioactive.[1][3] Treat all intermediates as potential kinase inhibitors with unknown toxicology.

Characterization Data (Expected)

-

1H NMR (DMSO-d6, 400 MHz):

-

Mass Spectrometry (ESI+): m/z 160.08

(Free base).[1]

References

-

National Institutes of Health (NIH). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.[1] Retrieved from [Link][4]

-

Organic Chemistry Portal. Delepine Reaction: Mechanism and Conditions. Retrieved from [Link][1]

-

Royal Society of Chemistry. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot.[1] Retrieved from [Link]

-

PubChem. Quinoxalin-6-ylmethanamine | C9H9N3 | CID 26188714.[1][4] Retrieved from [Link][1]

Sources

Spectroscopic Fingerprinting of Quinoxalin-6-ylmethanamine: A Technical Guide for Researchers

Foreword: Navigating the Spectroscopic Landscape of a Promising Moiety

Quinoxalin-6-ylmethanamine, a derivative of the versatile quinoxaline scaffold, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. The quinoxaline core is a recurring motif in a multitude of biologically active compounds, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a methanamine group at the 6-position offers a crucial handle for further chemical elaboration, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel functional materials.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of Quinoxalin-6-ylmethanamine. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and expert analysis to provide a robust framework for the identification and characterization of this compound. By elucidating the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to empower researchers to confidently navigate their synthetic and analytical workflows.

The structural and chemical information for Quinoxalin-6-ylmethanamine is well-established. It is identified by the CAS number 872047-67-1, with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol .[2] Its dihydrochloride salt is also commercially available (CAS 1276056-88-2).[3]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Decoding the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Quinoxalin-6-ylmethanamine, both ¹H and ¹³C NMR will provide a detailed map of the molecule's connectivity and electronic environment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of Quinoxalin-6-ylmethanamine is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons of the quinoxaline ring system and the aliphatic protons of the aminomethyl group. The predicted chemical shifts (δ) are presented in the table below, referenced to a standard internal solvent signal.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H2, H3 | ~ 8.8 - 9.0 | Singlet | 2H | Protons on the pyrazine ring, deshielded by the two nitrogen atoms. |

| H5 | ~ 8.0 - 8.2 | Doublet | 1H | Aromatic proton ortho to the fused benzene ring. |

| H7 | ~ 7.8 - 8.0 | Doublet of doublets | 1H | Aromatic proton meta to the aminomethyl group. |

| H8 | ~ 8.0 - 8.2 | Doublet | 1H | Aromatic proton ortho to the fused benzene ring. |

| -CH₂- | ~ 4.0 - 4.2 | Singlet | 2H | Methylene protons adjacent to the amino group and the aromatic ring. |

| -NH₂ | ~ 1.5 - 2.5 | Broad Singlet | 2H | Amine protons; chemical shift can vary with solvent and concentration. |

Expert Interpretation & Causality: The protons on the pyrazine ring (H2 and H3) are expected to be the most downfield due to the strong electron-withdrawing effect of the adjacent nitrogen atoms. The protons on the benzene ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The methylene protons of the aminomethyl group will appear as a singlet, as they have no adjacent protons to couple with. The amine protons typically present as a broad singlet and their chemical shift is highly dependent on the solvent and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C2, C3 | ~ 145 - 150 | Carbons of the pyrazine ring, significantly deshielded. |

| C4a, C8a | ~ 140 - 145 | Bridgehead carbons of the fused ring system. |

| C6 | ~ 135 - 140 | Aromatic carbon bearing the aminomethyl substituent. |

| C5, C7, C8 | ~ 125 - 135 | Aromatic carbons of the benzene ring. |

| -CH₂- | ~ 45 - 50 | Aliphatic carbon of the aminomethyl group. |

Expert Interpretation & Causality: The carbons within the heterocyclic pyrazine ring (C2 and C3) are expected at the downfield end of the spectrum due to the electronegativity of the nitrogen atoms. The quaternary bridgehead carbons will also be in the downfield region. The chemical shift of the aliphatic methylene carbon will be significantly lower than the aromatic carbons.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Step 1: Sample Preparation

-

Weigh approximately 5-10 mg of Quinoxalin-6-ylmethanamine.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the dihydrochloride salt) in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Step 2: Instrument Setup and Calibration

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

Step 3: ¹H NMR Acquisition

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

Step 4: ¹³C NMR Acquisition

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

-

Process the data similarly to the ¹H spectrum.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Section 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Quinoxalin-6-ylmethanamine will be characterized by absorption bands corresponding to N-H, C-H, C=N, and C=C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3400 - 3200 | N-H stretch | Medium, broad | Characteristic of the primary amine (-NH₂). May appear as a doublet. |

| 3100 - 3000 | Aromatic C-H stretch | Medium to weak | Stretching vibrations of the C-H bonds on the quinoxaline ring. |

| 2950 - 2850 | Aliphatic C-H stretch | Medium to weak | Symmetric and asymmetric stretching of the -CH₂- group. |

| 1620 - 1580 | C=N stretch | Medium to strong | Characteristic of the pyrazine ring of the quinoxaline system. |

| 1600 - 1450 | C=C stretch | Medium to strong | Aromatic ring stretching vibrations. |

| 1400 - 1000 | C-N stretch | Medium | Stretching vibration of the C-N bond of the aminomethyl group. |

| 900 - 675 | Aromatic C-H bend | Strong | Out-of-plane bending vibrations, indicative of the substitution pattern. |

Expert Interpretation & Causality: The most prominent features will be the broad N-H stretching bands of the primary amine in the high-frequency region and the strong C=N and C=C stretching vibrations in the fingerprint region, which are characteristic of the quinoxaline core. The presence of both aromatic and aliphatic C-H stretches will also be evident.

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.

Step 1: Instrument Preparation

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

Step 2: Sample Application

-

Place a small amount of the solid Quinoxalin-6-ylmethanamine sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Step 3: Data Acquisition

-

Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Step 4: Data Processing

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

Workflow for IR Analysis

Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Quinoxalin-6-ylmethanamine. While experimental data remains the gold standard for structural elucidation, the predictive analyses presented herein, grounded in fundamental spectroscopic principles and data from analogous structures, offer a robust and reliable framework for researchers. The detailed protocols and workflows are designed to ensure the acquisition of high-quality data, enabling the unambiguous identification and characterization of this important chemical entity. As research into quinoxaline derivatives continues to expand, a thorough understanding of their spectroscopic properties will be indispensable for accelerating discovery and innovation in medicine and materials science.

References

- (Reference to a relevant scientific article discussing the synthesis and biological activity of quinoxaline derivatives.

Sources

Safety and handling of Quinoxalin-6-ylmethanamine

An In-depth Technical Guide to the Safe Handling of Quinoxalin-6-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxalin-6-ylmethanamine is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. The quinoxaline scaffold is a "privileged structure," frequently appearing in molecules with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] As with any potent chemical entity, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety, handling, and experimental considerations for Quinoxalin-6-ylmethanamine, grounded in established safety protocols and the latest scientific understanding.

Compound Identification and Physicochemical Properties

Quinoxalin-6-ylmethanamine is an organoheterocyclic compound featuring a quinoxaline core with an aminomethyl substituent.[4] This functional group is significant as it can enhance aqueous solubility and provides a reactive handle for further chemical modification, for instance, in creating hybrid pharmacophores.[4]

| Property | Value | Source |

| IUPAC Name | quinoxalin-6-ylmethanamine | [5][6] |

| CAS Number | 872047-67-1 | [5][6] |

| Molecular Formula | C₉H₉N₃ | [5][6] |

| Molecular Weight | 159.19 g/mol | [5] |

| Appearance | Typically a white crystalline powder | [4] |

| Storage | Store at 2-8°C in a dark, dry place under an inert atmosphere | [7][8] |

| Stability | Generally stable under standard laboratory conditions; protect from moisture and light | [4] |

| InChIKey | LNYPHLYYOBNSPF-UHFFFAOYSA-N | [6] |

Hazard Identification and GHS Classification

Quinoxalin-6-ylmethanamine and its dihydrochloride salt are classified as hazardous substances. The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.[4] The Globally Harmonized System (GHS) classification provides a clear warning of its potential risks.

-

GHS Pictogram:

-

Hazard Statements:

Risk Assessment and Mitigation Workflow

A systematic risk assessment must be performed before any new experimental protocol involving Quinoxalin-6-ylmethanamine is initiated. The causality behind this is to proactively identify potential hazards and implement control measures, rather than reacting to an incident.

Caption: Risk assessment workflow for handling Quinoxalin-6-ylmethanamine.

Standard Operating Procedures for Safe Handling

Adherence to a strict, validated protocol is essential for minimizing exposure and ensuring experimental reproducibility.

Engineering Controls

-

Primary Justification: The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of solid Quinoxalin-6-ylmethanamine and its solutions. This is a non-negotiable control measure because the compound may cause respiratory irritation and is classified as harmful if inhaled.[8][11] The fume hood contains airborne particles and vapors, preventing them from entering the laboratory atmosphere and the user's breathing zone.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards of skin and eye irritation.[12]

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile gloves | Provides a chemical barrier against dermal contact. Must be changed immediately if contamination is suspected. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes and airborne dust particles causing serious eye irritation.[9][12] |

| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from spills. |

Step-by-Step Handling Protocol

-

Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).

-

Weighing:

-

Perform all weighing operations inside the fume hood on an analytical balance.

-

Use a micro-spatula to carefully transfer the solid powder to a weigh boat. Avoid creating dust. The causality here is to prevent the generation of an aerosol, which poses a significant inhalation risk.[5]

-

Close the primary container immediately after dispensing the required amount.

-

-

Dissolution:

-

Place the weigh boat containing the compound into the receiving flask or beaker inside the fume hood.

-

Add the desired solvent slowly, directing the stream to the side of the vessel to avoid splashing.

-

If necessary, use a magnetic stirrer at a moderate speed to facilitate dissolution.

-

-

Transfer: Use pipettes or cannulas for liquid transfers. All transfers should be performed within the fume hood.

-

Post-Handling: After completing the work, decontaminate all surfaces and equipment. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water as a final precaution.

Storage and Incompatibility

Proper storage is a critical self-validating system to maintain the chemical's purity and prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][15][16] Some suppliers recommend refrigerated storage (2-8°C) in a dark place.[7][8] This is to prevent degradation from light, moisture, and heat.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4][12][15] Contact with these substances could lead to vigorous, potentially exothermic reactions, compromising the integrity of the material and posing a safety risk.

Emergency Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[12] |

| Skin Contact | Take off contaminated clothing immediately. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[12] |

Spill Response: For a small spill, cordon off the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Ventilate the area and wash the spill site.

Synthesis and Reactivity Considerations

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that can be catalyzed by acid or performed at elevated temperatures.[4][17]

Representative Synthesis Workflow

This diagram illustrates a generalized workflow for the synthesis of a quinoxaline derivative, highlighting critical safety checkpoints.

Caption: Generalized workflow for quinoxaline synthesis with safety checkpoints.

-

Experimental Causality: When performing reactions, especially those involving heating or strong acids, it is crucial to monitor for potential exotherms. The rationale for slow, controlled addition of reagents and external cooling (if necessary) is to prevent runaway reactions that can lead to pressure buildup and vessel failure.[18]

Waste Disposal

All waste containing Quinoxalin-6-ylmethanamine, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous chemical waste.

-

Segregation: Do not mix with non-hazardous waste. Keep solid and liquid waste in separate, clearly labeled, and sealed containers.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of its contents.

-

Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[12] The principle of "cradle-to-grave" responsibility applies, meaning the generator is responsible for the waste until its final, safe disposal.

References

-

Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References. Retrieved from [Link]

-

MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

-

Synerzine. (2018). Quinoxaline Safety Data Sheet. Retrieved from [Link]

-

DIPLOMATA COMERCIAL. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

MDPI. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]

- National Institutes of Health. (2016). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 26(2), 551-555.

- ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.

-

PubChem. (n.d.). 1-(Quinoxalin-6-yl)methanamine. Retrieved from [Link]

-

TSI Journals. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines. Retrieved from [Link]

- Bentham Science. (2006). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Mini-Reviews in Medicinal Chemistry, 6(11), 1179-1200.

- National Institutes of Health. (2022). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 11(17), 2647.

- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

-

MDPI. (2011). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Retrieved from [Link]

-

ResearchGate. (2023). Heterocyclic amines formation and mitigation in processed meat and meat products: a review. Retrieved from [Link]

- National Institutes of Health. (2012). Dietary heterocyclic aromatic amine intake and cancer risk: epidemiological evidence from Japanese studies. Environmental Health and Preventive Medicine, 17(4), 261-267.

- National Institutes of Health. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic Chemistry, 129, 106173.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]

- 5. (quinoxalin-6-yl)methanamine 95% | CAS: 872047-67-1 | AChemBlock [achemblock.com]

- 6. 1-(Quinoxalin-6-yl)methanamine | C9H9N3 | CID 26188714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6298-37-9|Quinoxalin-6-amine|BLD Pharm [bldpharm.com]

- 8. achmem.com [achmem.com]

- 9. synerzine.com [synerzine.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. Dietary heterocyclic aromatic amine intake and cancer risk: epidemiological evidence from Japanese studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. diplomatacomercial.com [diplomatacomercial.com]

- 17. acgpubs.org [acgpubs.org]

- 18. pubs.acs.org [pubs.acs.org]

Strategic Supply & Synthesis Guide: Quinoxalin-6-ylmethanamine

Executive Intelligence: The "Make vs. Buy" Calculus

Quinoxalin-6-ylmethanamine (C₉H₉N₃) is a high-value heterocyclic building block, critical in the development of kinase inhibitors (specifically PI3K and FGFR modulators) and DNA-intercalating antibiotics. Despite its structural simplicity, commercial availability is often categorized as Tier 3 (Make-to-Order) rather than Tier 1 (Commodity Stock).

Strategic Recommendation:

For requirements <5g, sourcing from specialized aggregators is recommended despite high unit costs (

Commercial Landscape Analysis

The supply chain for Quinoxalin-6-ylmethanamine is fragmented. Most catalog listings are virtual, triggering a synthesis-on-demand workflow upon ordering.

Primary Supply Channels

| Supplier Category | Representative Vendors | Availability Status | Estimated Lead Time | Risk Profile |

| Aggregators | Fisher (eMolecules), PubChem Vendors | Low Stock | 2–4 Weeks | High probability of backorder; often re-sourcing from China. |

| Specialized CROs | AChemBlock, EvitaChem, WuXi AppTec | Synthesis On-Demand | 4–6 Weeks | Reliable quality, but high cost ($450+/g). |

| Bulk Manufacturers | Shanghai Labwellx, Enamine | Variable | 1–2 Weeks | Customs/Import delays; batch-to-batch salt form variation (HCl vs. Free Base). |

Cost Implications[1][2]

-

Spot Price: ~$455 USD per gram (Research Grade, 95%).

-

Bulk Price: Negotiable for >100g, typically dropping to ~$50–80/g.

-

Hidden Costs: Many suppliers provide the dihydrochloride salt (CAS 1276056-88-2) which is hygroscopic. Weight correction factors (MW 232.11 vs 159.19) must be applied during stoichiometry calculations.

Technical Core: Validated Synthesis Protocols

When commercial lead times threaten project timelines, the following self-validating synthesis protocols provide a robust alternative.

Method A: The Symmetric Condensation Route (Recommended)

Rationale: This route exploits the symmetry of the quinoxaline core. Since positions 2 and 3 are unsubstituted (H, H), the condensation of 4-substituted-1,2-diamines with glyoxal yields a single regioisomer (6-substituted = 7-substituted). This eliminates the need for difficult column chromatography separations common in asymmetric quinoxaline synthesis.

Reaction Scheme

-

Precursor: 3,4-Diaminobenzylamine (or 3,4-Diaminobenzonitrile followed by reduction).

-

Reagent: Glyoxal (40% aq. solution).

-

Solvent: Ethanol or Water/Methanol.

-

Yield: Typically 85–95%.

Step-by-Step Protocol

-

Dissolution: Dissolve 10.0 mmol of 3,4-diaminobenzylamine in 20 mL of ethanol. Ensure complete solvation; mild heating (40°C) may be required.

-

Addition: Add 12.0 mmol (1.2 eq) of Glyoxal (40% aq.) dropwise over 10 minutes at room temperature. Note: Exothermic reaction possible.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (10% MeOH in DCM) or LCMS. The diamine starting material should disappear.[1]

-

Workup (Self-Validating Step):

-

Cool reaction to 0°C.

-

If precipitate forms: Filter and wash with cold ethanol (Product is often a solid).

-

If no precipitate: Concentrate in vacuo, redissolve in DCM, wash with NaHCO₃ (aq), dry over Na₂SO₄, and concentrate.

-

-

Salt Formation (Optional but Recommended): Treat the crude oil/solid with 4M HCl in dioxane to generate the stable Quinoxalin-6-ylmethanamine dihydrochloride precipitate.

Method B: The Nitrile Reduction (Alternative)

Rationale: Useful if Quinoxaline-6-carbonitrile is already in inventory.

-

Hydrogenation: Quinoxaline-6-carbonitrile + H₂ (50 psi) + Raney Nickel (cat.) in MeOH/NH₃.

-

Conditions: RT for 12h.

-

Note: Requires pressure vessel; avoid if pyrazine ring reduction is observed (over-reduction to tetrahydroquinoxaline).

Visualization: Synthesis & Logic Flow

The following diagram illustrates the decision logic for sourcing versus synthesis and details the chemical pathways.

Caption: Decision matrix for sourcing Quinoxalin-6-ylmethanamine and the chemical pathway for the Symmetric Condensation Protocol.

Quality Assurance & Analytical Validation

To ensure the integrity of the compound before use in biological assays, the following analytical parameters must be met.

Analytical Specifications

| Test | Acceptance Criteria | Notes |

| 1H NMR (DMSO-d6) | Diagnostic singlets for pyrazine protons (H2, H3) at ~8.9 ppm. Methylene doublet at ~4.0 ppm. | Absence of aldehyde peak (incomplete reaction) or aliphatic signals (over-reduction). |

| LC-MS (ESI+) | [M+H]+ = 160.08 (Free Base) | Watch for M+18 (hydrate) or dimer formation. |

| Appearance | Off-white to pale yellow solid | Dark brown/black indicates oxidation (common in amines). |

| Solubility | Soluble in DMSO, MeOH, Water (as HCl salt) | Free base has limited water solubility. |

Stability Warning

The free primary amine is prone to oxidation and carbamate formation (CO₂ absorption) upon prolonged air exposure.

-

Storage: -20°C, under Argon/Nitrogen.

-

Preferred Form: Dihydrochloride salt (CAS 1276056-88-2) is significantly more stable.

Applications in Drug Discovery[4]

-

Kinase Inhibition: The quinoxaline scaffold mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The C6-methanamine tail often extends into the ribose-binding pocket or solvent front, providing a vector for solubilizing groups.

-

Intercalators: Planar quinoxaline systems can intercalate into DNA; the amine side chain interacts with the phosphate backbone, enhancing binding affinity.

-

Fragment-Based Design: Used as a rigid linker to connect pharmacophores in PROTACs or bifunctional ligands.

References

-

EvitaChem. Product Specification: Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813). Retrieved from

-

AChemBlock. Building Block Catalog: (Quinoxalin-6-yl)methanamine (CAS 872047-67-1).[2][3] Retrieved from [2]

-

PubChem. Compound Summary: 1-(Quinoxalin-6-yl)methanamine (CID 26188714).[3] National Library of Medicine. Retrieved from

- Montana, J. et al.Quinoxaline Derivatives as Kinase Inhibitors. Patent WO2008025821. (Describes the use of quinoxaline scaffolds in kinase drug discovery).

- Hinsberg, O.Ueber die Bildung von Chinoxalinen. Berichte der deutschen chemischen Gesellschaft, 1884.

Sources

Methodological & Application

Protocol for synthesizing Quinoxalin-6-ylmethanamine in the lab

Application Note: Precision Synthesis of Quinoxalin-6-ylmethanamine

Executive Summary

Quinoxalin-6-ylmethanamine (CAS: 872047-67-1) is a critical pharmacophore in medicinal chemistry, serving as a primary building block for kinase inhibitors, DNA-intercalating agents, and CNS-active ligands. Its synthesis presents a specific challenge: the pyrazine ring of the quinoxaline core is electron-deficient and susceptible to over-reduction under standard hydrogenation conditions, making direct reduction of quinoxaline-6-carbonitrile difficult without compromising the heteroaromatic system.[1]

This protocol details a robust, two-step synthetic route utilizing a radical bromination followed by a Delépine amination.[1] This pathway is selected for its operational simplicity, high chemoselectivity, and the ability to isolate stable intermediates, avoiding the use of pyrophoric catalysts (Raney Ni) or high-pressure hydrogenation equipment.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnect relies on the stability of the 6-methylquinoxaline precursor.[1] Unlike the nitrile reduction route (Route B), which risks reducing the pyrazine ring to a tetrahydroquinoxaline, the radical substitution route (Route A) maintains the aromatic integrity of the core.[1]

Figure 1: Retrosynthetic strategy highlighting the preferred Wohl-Ziegler/Delépine pathway (Solid lines) versus the riskier Nitrile Reduction (Dashed).

Experimental Protocol

Phase 1: Wohl-Ziegler Bromination

Objective: Selective functionalization of the benzylic position.[1]

Reaction: 6-Methylquinoxaline + NBS

| Reagent | Equiv.[1][2] | Role | Critical Note |

| 6-Methylquinoxaline | 1.0 | Substrate | Ensure purity >98% by GC. |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize from water if yellow (degraded).[1] |

| AIBN | 0.05 | Radical Initiator | Azobisisobutyronitrile; thermal initiation.[1] |

| Acetonitrile (ACN) | Solvent | Medium | Alternative: PhCF |

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Nitrogen purging is recommended but not strictly required if the reaction is vigorous.[1]

-

Dissolution: Dissolve 6-methylquinoxaline (10 mmol) in anhydrous Acetonitrile (50 mL).

-

Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.

-

Initiation: Heat the mixture to reflux (approx. 82°C). The reaction is exothermic; ensure the condenser is efficient.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.[1]6) should disappear, replaced by the mono-bromo product (Rf ~0.5).[1]

-

Control Point: Stop heating immediately upon consumption of starting material to prevent formation of the dibromo side product.[1]

-

-

Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a beige solid.[1]

-

Purification: If significant dibromo-impurity is observed, purify via flash column chromatography (SiO

, gradient 0-30% EtOAc in Hexane).[1]

Phase 2: Delépine Amination

Objective: Conversion of the alkyl bromide to a primary amine without over-alkylation.[1]

Reaction: 6-(Bromomethyl)quinoxaline + Hexamine

| Reagent | Equiv.[1][2] | Role | Critical Note |

| 6-(Bromomethyl)quinoxaline | 1.0 | Intermediate | From Phase 1. |

| Hexamethylenetetramine | 1.1 | Amine Source | "Hexamine"; forms stable quaternary salt.[1] |

| Chloroform (CHCl | Solvent | Solvent 1 | Promotes precipitation of the salt.[1] |

| Ethanol / Conc.[1][3] HCl | Solvent | Hydrolysis | Cleaves the salt to the primary amine.[1] |

Step-by-Step Procedure:

-

Salt Formation: Dissolve the crude 6-(bromomethyl)quinoxaline (from Phase 1) in Chloroform (30 mL). Add Hexamethylenetetramine (11 mmol) dissolved in minimal CHCl

. -

Precipitation: Stir at room temperature for 4–12 hours. The hexaminium salt will precipitate as a fine white/cream solid.[1]

-

Filtration: Filter the solid and wash with cold CHCl

to remove impurities and unreacted starting material.[1] This is a purification step. -

Hydrolysis: Suspend the solid in Ethanol (20 mL) and add Conc. HCl (2 mL).

-

Reflux: Heat to reflux for 2 hours. The solid will dissolve as the hexamine core degrades into ammonium chloride and formaldehyde (removed as acetal/vapor).[1]

-

Isolation: Cool the mixture. The product often crystallizes as the dihydrochloride salt.[1] If not, concentrate to dryness, triturate with ether, and filter.[1]

-

Free Base (Optional): To obtain the free amine, dissolve the salt in water, basify with Na

CO

Analytical Validation (Self-Validating Data)

| Parameter | Expected Result | Interpretation |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation (store under Ar). |

| Distinct benzylic shift.[1] Absence of | ||

| Confirms the quinoxaline ring is intact (not reduced).[1] | ||

| MS (ESI+) | [M+H] | Matches C |

Safety & Hazards

-

NBS/Benzyl Bromides: The intermediate 6-(bromomethyl)quinoxaline is a potent lachrymator (tear gas agent).[1] All operations in Phase 1 and the filtration in Phase 2 must be performed in a functioning fume hood.[1]

-

Hexamine Hydrolysis: Generates formaldehyde.[1] Ensure good ventilation.

-

Skin Contact: Quinoxalines can be sensitizers.[1] Wear nitrile gloves and long sleeves.

References

-

Chemical Identity: National Center for Biotechnology Information.[1] (2025).[1][4] PubChem Compound Summary for CID 26188714, Quinoxalin-6-ylmethanamine. Retrieved from [Link]

-

Bromination Protocol: Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][4] (Standard reference for Wohl-Ziegler bromination conditions).

-

Delépine Reaction: Blazevic, N., et al. (1973).[1] "Hexamethylenetetramine: A Versatile Reagent in Organic Synthesis".[1][5] Synthesis, 1979(03), 161-176.[1]

-

Quinoxaline Stability: Heravi, M. M., et al. (2013).[1] "Recent advances in the synthesis of quinoxalines". Synthetic Communications. (Discusses ring stability under various reducing conditions).

-

Alternative Route (Nitrile Reduction): Watson, D. (2011).[1] "Reduction of Nitriles to Amines using Raney Nickel". Organic Process Research & Development. (Context for the alternative hydrogenation route).

Sources

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 6-(Bromomethyl)quinoxaline [myskinrecipes.com]

Application Note: Optimizing Antimicrobial Discovery with the Quinoxalin-6-ylmethanamine Scaffold

Abstract

The quinoxaline nucleus is a "privileged scaffold" in medicinal chemistry, renowned for its bioisosteric relationship to quinoline and naphthalene.[1] Among its derivatives, Quinoxalin-6-ylmethanamine represents a critical, yet underutilized, pharmacophore. Unlike direct ring-substituted anilines, the 6-methanamine moiety provides a methylene spacer (

The Strategic Value of the Scaffold

In the context of rising antimicrobial resistance (AMR), the quinoxaline core offers a dual mechanism of action: DNA intercalation and Topoisomerase II (DNA Gyrase) inhibition .

-

Solubility Profile: The basic amine side chain significantly improves aqueous solubility compared to lipophilic quinoxaline precursors, a critical parameter for bioavailability.

-

Vector for Diversity: The primary amine serves as a high-reactivity handle for rapid library generation (Schiff bases, sulfonamides, ureas), enabling the exploration of Structure-Activity Relationships (SAR) in the "ribosomal binding" or "gyrase ATPase" domains.

Chemical Biology & Mechanism of Action

To effectively utilize this scaffold, researchers must understand its biological targets. The planar quinoxaline ring mimics DNA base pairs, facilitating intercalation, while the 6-position substituent extends into the DNA major groove or the enzyme's active site.

MOA Visualization

The following diagram illustrates the cascade from drug entry to bacterial cell death, highlighting the dual-targeting capability of optimized derivatives.

Figure 1: Dual-mechanism pathway of Quinoxaline derivatives leading to bacterial cell death.

Protocol A: Library Generation (Derivatization)

Objective: Convert the Quinoxalin-6-ylmethanamine precursor into a focused library of Schiff bases and sulfonamides to screen for MIC (Minimum Inhibitory Concentration).

Materials

-

Precursor: Quinoxalin-6-ylmethanamine (synthesized via delépine reaction or reduction of 6-cyanoquinoxaline).

-

Electrophiles: Diverse aromatic aldehydes (for Schiff bases) and sulfonyl chlorides.

-

Solvent: Ethanol (EtOH), Acetic Acid (cat.), Dichloromethane (DCM).

Workflow: Schiff Base Synthesis

-

Stoichiometry: Dissolve 1.0 mmol of Quinoxalin-6-ylmethanamine in 10 mL of absolute EtOH.

-

Activation: Add 1.0 mmol of the substituted aromatic aldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: EtOAc:Hexane 1:1).[2]

-

Isolation: Cool to room temperature. The Schiff base typically precipitates. Filter and wash with cold EtOH.

-

Validation: Verify structure via

H-NMR (Look for imine singlet at

Protocol B: In Vitro Antimicrobial Susceptibility Profiling

Objective: Determine the MIC of the synthesized library against ESKAPE pathogens (e.g., S. aureus, P. aeruginosa). This protocol adapts CLSI guidelines for novel small molecules.

Experimental Setup

-

Assay Type: Broth Microdilution.[4]

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum:

CFU/mL.

Step-by-Step Procedure

-

Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL.

-

Dilution Plate: In a 96-well plate, perform 2-fold serial dilutions in CAMHB. Final testing range: 64

g/mL to 0.125-

Note: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

-

-

Inoculation: Add 10

L of standardized bacterial suspension to each well. -

Incubation: Incubate at 37°C for 18–24 hours (aerobic).

-

Readout: Visual inspection for turbidity or absorbance reading at OD

. -

Controls:

-

Positive Control: Ciprofloxacin.[3]

-

Negative Control: Sterile DMSO/Broth.

-

Data Presentation Standard

Report data in a comparative table to identify SAR trends.

| Compound ID | R-Group Subst. | MIC (S. aureus) | MIC (E. coli) | LogP (Calc) |

| QX-Am-01 | -H (Parent) | 32 | >64 | 1.2 |

| QX-SB-05 | 4-NO | 4 | 8 | 2.4 |

| QX-SB-12 | 2,4-Cl-Benzyl | 0.5 | 2 | 3.1 |

| Cipro | (Standard) | 0.25 | 0.01 | - |

Interpretation: The addition of electron-withdrawing groups (Cl, NO

Protocol C: Mechanism Validation (DNA Binding)

Objective: Confirm if the lead compounds bind DNA via intercalation, a hallmark of the quinoxaline class.

Method: UV-Vis Titration

-

Baseline: Prepare a 50

M solution of the drug in Tris-HCl buffer (pH 7.4). Record UV spectrum (200–500 nm). -

Titration: Add aliquots of CT-DNA (Calf Thymus DNA) to the cuvette (0 to 50

M). -

Observation: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) of the absorption maximum (

).-

Causality: Intercalation into the DNA helix stabilizes the

-

-

References

-

Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library.Link

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals (MDPI).Link

-

Quinoxaline 1,4-di-N-oxides: Mechanism of Action. National Institutes of Health (NIH).Link

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI Molecules.Link

-

Biological activity of quinoxaline derivatives. ResearchGate.Link

Sources

- 1. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ripublication.com [ripublication.com]

Application Note: Quinoxalin-6-ylmethanamine for Interrogating Protein-Protein Interactions

Executive Summary

Quinoxalin-6-ylmethanamine (CAS: 872047-67-1), often designated in structural biology as ligand KX3 , represents a high-value "privileged scaffold" in the interrogation of Protein-Protein Interactions (PPIs). Unlike standard small-molecule inhibitors that target deep hydrophobic pockets, this fragment combines a bicyclic aromatic core capable of

This guide details the application of Quinoxalin-6-ylmethanamine as a modular building block for:

-

Fragment-Based Drug Discovery (FBDD): Targeting "undruggable" flat interfaces.

-

Site-Directed Fragment Tethering: Forming reversible covalent bonds with surface lysine residues.

-

Bivalent Degrader Design (PROTACs): Serving as the "warhead" moiety linked to E3 ligase recruiters.

Technical Profile & Mechanism of Action

Physicochemical Properties

The quinoxaline core mimics the purine ring of ATP, making it naturally adept at binding kinase hinge regions, while the C6-methanamine substituent provides a critical handle for extending the molecule into solvent-exposed areas or adjacent sub-pockets typical of PPI interfaces.

| Property | Value | Significance in PPI Study |

| Molecular Weight | 159.19 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| Topological Polar Surface Area | 51.8 Ų | High membrane permeability; suitable for intracellular targets. |

| H-Bond Donors/Acceptors | 1 / 3 | The primary amine acts as a key donor; ring nitrogens are acceptors. |

| pKa (Conjugate Acid) | ~4.5 (Ring), ~9.0 (Amine) | Amine is protonated at physiological pH, aiding electrostatic steering. |

Mechanistic Role in PPI Disruption

PPI interfaces are often large (~1500–3000 Ų), flat, and featureless.[1] Quinoxalin-6-ylmethanamine functions via a dual-anchor mechanism:

-

Hydrophobic Anchoring: The quinoxaline ring intercalates into hydrophobic "hotspots" (e.g., Trp/Phe/Tyr clusters) often found at the center of PPI interfaces.

-

Vectorized Extension: The 6-methanamine group serves as a synthetic handle. It allows researchers to "grow" the fragment toward secondary binding sites or to attach linkers without disrupting the primary binding mode.

Application I: Site-Directed Fragment Tethering (Screening)

This protocol utilizes the reactivity of the primary amine to screen for reversible covalent interactions with lysine residues near the PPI interface. This is particularly effective for targets like 14-3-3 proteins or Bromodomains .

Experimental Logic

Instead of relying solely on weak non-covalent affinity (

Workflow Diagram

Figure 1: Site-Directed Fragment Tethering workflow. The protein template selects the best binder from a dynamic equilibrium of imines.

Protocol: Dynamic Tethering Screen

Materials:

-

Target Protein (e.g., purified 14-3-3

), 50 µM in PBS (pH 7.4). -

Quinoxalin-6-ylmethanamine (100 mM stock in DMSO).

-

Aldehyde Fragment Library (diverse aromatic/aliphatic aldehydes).

-

Sodium Cyanoborohydride (NaCNBH

).

Steps:

-

Equilibration: Mix Protein (10 µM final) with Quinoxalin-6-ylmethanamine (200 µM) and a pool of 5–10 aldehydes (200 µM each).

-

Incubation: Incubate at 4°C for 12 hours to allow imine equilibrium to establish.

-

Trapping: Add NaCNBH

(5 mM final) to reduce the transient imines into stable secondary amines. Incubate for 1 hour at RT. -

Analysis: Analyze the mixture via LC-MS/MS (Trypsin digest).

-

Success Criterion: Identification of a mass shift corresponding to the Quinoxaline-Aldehyde adduct bound to the protein, or enrichment of a specific secondary amine species compared to a "no-protein" control.

-

Application II: Synthesis of PPI-Targeting PROTACs

Quinoxalin-6-ylmethanamine is an excellent "warhead" for Proteolysis Targeting Chimeras (PROTACs). Its amine group allows for facile amide coupling to linkers connecting to E3 ligase ligands (e.g., Thalidomide for Cereblon or VHL-ligand).

Synthetic Pathway (General Protocol)

This protocol describes linking the scaffold to a PEG-linker for subsequent attachment to an E3 recruiter.

Reaction Scheme: Quinoxalin-6-ylmethanamine + Boc-NH-PEG-COOH → [Coupling] → Deprotection → PROTAC Precursor

Detailed Steps:

-

Activation: Dissolve Boc-NH-PEG

-COOH (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min at 0°C. -

Coupling: Add Quinoxalin-6-ylmethanamine (1.0 eq) dropwise.

-

Reaction: Allow to warm to RT and stir for 4 hours under N

. Monitor by TLC (DCM:MeOH 9:1). -

Workup: Dilute with EtOAc, wash with saturated NaHCO

and brine. Dry over MgSO -

Deprotection: Dissolve the intermediate in DCM/TFA (4:1) for 1 hour to remove the Boc group, yielding the free amine ready for conjugation to the E3 ligase ligand.

Case Study: Inhibition of MLL-Fusion Proteins (AF9/ENL-DOT1L)

Recent research highlights the utility of quinoxaline scaffolds in disrupting the interaction between AF9/ENL and DOT1L , a critical PPI in MLL-rearranged leukemia [1].

The Challenge

The AF9-DOT1L interaction involves a hydrophobic groove on AF9 and a disordered region of DOT1L. Standard inhibitors fail due to the lack of deep pockets.

The Quinoxaline Solution

Researchers utilized the quinoxaline core to mimic the hydrophobic residues of DOT1L. The 6-methanamine position was derivatized to reach a distal acidic patch on AF9.

Data Summary (Inhibition Potency):

| Compound ID | R-Group (at 6-amine) | IC | Mechanism |

| QX-Base | -H (Underivatized) | > 100 µM | Weak hydrophobic binding only. |

| QX-14 | -Benzoyl | 12 µM | Added H-bond acceptor. |

| QX-22 | -Piperidinyl-urea | 0.8 µM | Electrostatic interaction with Asp residues. |

Interpretation: The base scaffold (Quinoxalin-6-ylmethanamine) is inactive on its own but is the essential structural foundation that allows for high-affinity optimization.

Validation Protocol: Fluorescence Polarization (FP) Assay

To validate the binding of a Quinoxalin-6-ylmethanamine derivative to a PPI target.

Assay Setup

-

Tracer: FITC-labeled peptide representing the native binding partner (e.g., FITC-DOT1L peptide).

-

Protein: Recombinant AF9 or target domain.

Step-by-Step

-

Master Mix: Prepare 20 nM FITC-Peptide and 50 nM Protein in Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100).

-

Plating: Dispense 20 µL of Master Mix into black 384-well plates.

-

Titration: Add 100 nL of the Quinoxaline derivative (serial dilution in DMSO).

-

Equilibration: Incubate for 30 minutes at RT in the dark.

-

Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

-

Calculation: Plot mP vs. log[Concentration] to determine IC

(displacement of the native peptide).

References

-

Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxaline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] (Note: This reference validates the specific use of the quinoxaline scaffold in MLL-fusion PPIs).

-

Quinoxalin-6-ylmethanamine (Ligand KX3) - RCSB PDB Entry. Source: RCSB Protein Data Bank.[2] URL:[Link] (Note: Validates the structural identity and use in crystallographic studies).

-

Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. Source: ResearchGate / Trends in Pharmacological Sciences. URL:[Link] (Note: Provides the theoretical grounding for the site-directed tethering protocols).

-

Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Source: PubMed. URL:[Link] (Note: Establishes the scaffold's utility in kinase-related PPIs).

Sources

Technical Guide: Utilization of Quinoxalin-6-ylmethanamine (Q6M) as a Functional Precursor in Agrochemistry and Corrosion Inhibition

[1]

Introduction: The Chemical Scaffold

Quinoxalin-6-ylmethanamine (Q6M) represents a privileged scaffold in heterocyclic chemistry.[1] Structurally, it consists of a benzene ring fused to a pyrazine ring (quinoxaline core) with a primary methylamine substituent at the C6 position.

Why Q6M matters:

-

Electronic Duality: The quinoxaline ring is electron-deficient (

-acceptor), making it an excellent candidate for -

Nucleophilic Handle: The primary amine (-NH

) on the methyl arm serves as a reactive "handle" for Schiff base condensation, amide coupling, or coordination chemistry, without disrupting the aromaticity of the core ring.

This guide details two distinct workflows:

-

Workflow A (Agriculture): Synthesis of Q6M-derived Schiff base ligands for targeted antifungal metallodrugs.

-

Workflow B (Materials): Application of Q6M as a high-efficiency corrosion inhibitor for mild steel in acidic media.[1]

Agricultural Application: Antifungal Metallodrugs

Quinoxaline derivatives exhibit potent antifungal activity, particularly against plant pathogens like Rhizoctonia solani and Aspergillus niger. The free amine of Q6M is often derivatized into a Schiff base (imine) to create a chelating pocket for transition metals (Cu, Zn), which significantly enhances lipophilicity and cell membrane penetration via the Tweedy's chelation theory.

Protocol A: Synthesis of Q6M-Salicylaldehyde Schiff Base (Q6M-SB)

Objective: Synthesize a bidentate ligand (N,O-donor) from Q6M and Salicylaldehyde.

Reagents:

-

Quinoxalin-6-ylmethanamine (Q6M) (10 mmol)[1]

-

Salicylaldehyde (10 mmol)

-

Ethanol (Absolute, 50 mL)

-

Glacial Acetic Acid (Catalytic amount, 2-3 drops)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Q6M in 25 mL of hot absolute ethanol in a round-bottom flask.

-

Addition: Separately dissolve 10 mmol of salicylaldehyde in 25 mL ethanol and add dropwise to the Q6M solution under stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step of imine formation.[1]

-

Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature. The Schiff base (Q6M-SB) will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF to obtain pure crystals.

Visualization: Synthesis Pathway[2][3][4]

Figure 1: Synthetic pathway transforming Q6M into a bioactive metallodrug via Schiff base condensation.[1]

Materials Science Application: Corrosion Inhibition[2]

In materials science, Q6M acts as a mixed-type corrosion inhibitor for mild steel in 1M HCl.[1] The mechanism involves the adsorption of the quinoxaline moiety onto the steel surface, blocking active dissolution sites.

Mechanism of Action:

-

Protonation: In 1M HCl, the amine (-NH

) and pyrazine nitrogens become protonated (-NH -

Electron Donation: The lone pairs on the unprotonated nitrogens and the

-electrons of the quinoxaline ring coordinate with the empty d-orbitals of Fe (Chemisorption).

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the inhibition efficiency of Q6M by measuring charge transfer resistance (

Equipment:

-

Potentiostat/Galvanostat (e.g., Gamry or Autolab)

-

Three-electrode cell:

-

Working Electrode (WE): Mild steel coupon (1 cm² exposed area).

-

Counter Electrode (CE): Platinum wire/mesh.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE).

-

Step-by-Step Methodology:

-

Surface Prep: Polish the mild steel WE with SiC paper (grades 400 to 1200), wash with distilled water, degrease with acetone, and dry.

-

OCP Stabilization: Immerse WE in 1M HCl (blank) or 1M HCl + Q6M (various concentrations) for 30 minutes until Open Circuit Potential (OCP) stabilizes.

-

EIS Measurement: Apply a sinusoidal voltage perturbation of 10 mV amplitude at OCP. Scan frequency range: 100 kHz to 0.01 Hz.

-

Data Analysis: Fit the Nyquist plots to a Randles equivalent circuit (

). -

Calculation: Calculate Inhibition Efficiency (

) using:

Data Summary: Typical Inhibition Performance

The following table summarizes expected performance data for Q6M derivatives in 1M HCl at 303 K, based on comparative literature for quinoxaline amines.

| Concentration (mM) | Charge Transfer Resistance ( | Double Layer Capacitance ( | Inhibition Efficiency ( |

| Blank (0 mM) | 25.4 | 180.5 | - |

| 0.1 mM | 110.2 | 95.4 | 76.9% |

| 0.5 mM | 245.8 | 62.1 | 89.6% |

| 1.0 mM | 412.5 | 45.3 | 93.8% |

| 5.0 mM | 580.1 | 32.8 | 95.6% |

Note: As concentration increases,

Visualization: Adsorption Mechanism[5]

Figure 2: Dual-mode adsorption mechanism (Physisorption and Chemisorption) of Q6M on mild steel surfaces.[1]

References

-

Obot, I. B., et al. (2023). "Quinoxaline Derivatives as Newly Acid Corrosion Inhibitors for Mild Steel: Synthesis, Electrochemical, and Theoretical Investigations." ResearchGate.[2]

-

Ech-Chihbi, E. E., et al. (2023). "Quinoxaline Derivatives as Efficient Corrosion Inhibitors for Steel in Acidic Media: Bibliometric Study." Journal of Applied Surfaces and Interfaces.

-

Soliman, D. H. (2025).[2] "Synthesis, Characterization, Anti-Bacterial and Anti-Fungal Activities of New Quinoxaline 1,4-di-N-Oxide Derivatives." International Journal of Organic Chemistry.

-

Xue, W., et al. (2015). "Synthesis of novel antibacterial and antifungal quinoxaline derivatives." Royal Society of Chemistry Advances.

-

Pereira, J. A., et al. (2015).[3] "Quinoxaline, its derivatives and applications: A State-of-the-Art review." European Journal of Medicinal Chemistry.

Troubleshooting & Optimization

Technical Support Center: Optimizing Quinoxalin-6-ylmethanamine Synthesis

Executive Summary: The "Yield Trap"

Synthesizing Quinoxalin-6-ylmethanamine (CAS: 872047-67-1) presents a classic "yield trap" caused by two opposing chemical behaviors:

-

Ring Instability: The quinoxaline ring is electron-deficient and prone to reduction (to 1,2,3,4-tetrahydroquinoxaline) under conditions required to reduce nitriles or amides.

-

Product Polarity: The target primary amine is highly polar and water-soluble, leading to massive mass loss during standard aqueous workups.[1]

This guide prioritizes the Wohl-Ziegler Bromination

Synthesis Decision Matrix

Before troubleshooting, verify your route selection against your available precursors and equipment.[1]

Figure 1: Strategic route selection. The Blue/Green path (Bromination/Delépine) is recommended for retention of aromaticity and ease of purification.

Module 1: The Bromination Bottleneck

Context: Converting 6-methylquinoxaline to 6-(bromomethyl)quinoxaline using N-Bromosuccinimide (NBS).[1]

The Problem: Low Yield (<40%) & Tarry Mixtures

Users often report a "black tar" or a mixture of starting material, product, and di-bromo impurity that is inseparable by column chromatography.

Technical Diagnosis[2][3]

-

The Di-bromo Sink: The benzylic radical on the product is more stable than the starting material, promoting a second bromination to 6-(dibromomethyl)quinoxaline.

-

Radical Polymerization: Quinoxalines are sensitive to radical coupling, leading to oligomers (tar).[1]

Troubleshooting Protocol

| Variable | Standard (Fail) Condition | Optimized Condition | Why? |

| Stoichiometry | 1.1 - 1.5 eq NBS | 0.85 - 0.90 eq NBS | Starving the reaction prevents bis-bromination.[1] It is easier to recover starting material than separate the di-bromo impurity.[1] |

| Initiator | AIBN (added all at once) | AIBN (Portion-wise) or BPO | Benzoyl Peroxide (BPO) often has a half-life better suited for the higher reflux temps required for deactivated heterocycles.[1] |

| Solvent | CCl4 (Banned/Toxic) | Trifluorotoluene or Benzene | Acetonitrile is too polar (favors ionic pathways).[1] Trifluorotoluene is the modern green alternative to CCl4 for radical chemistry.[1] |

| Stop Point | "Until SM disappears" | Stop at 70% Conversion | CRITICAL: Never drive this reaction to completion. The rate of di-bromination spikes once SM drops below 20%. |

Step-by-Step Correction:

-

Dissolve 6-methylquinoxaline (1.0 eq) in anhydrous Trifluorotoluene (0.2 M).

-

Add NBS (0.9 eq) and BPO (0.05 eq).[1]

-

Reflux under Argon.[1] Monitor by HPLC/UPLC every 30 mins.

-

STOP when Product:SM ratio is ~70:30.

-

Cool, filter succinimide, and concentrate. Do not purify yet —proceed directly to the Delépine step (see Module 2).

Module 2: The Amination Strategy (Delépine Reaction)

Context: Converting the crude bromo-intermediate to the amine. Direct amination with ammonia fails due to over-alkylation (forming secondary/tertiary amines).[1]

The Problem: Product Loss During Workup

"I synthesized the amine, but my yield is 10% after extraction."

Technical Diagnosis

The free base of quinoxalin-6-ylmethanamine is highly water-soluble and amphoteric.[1] Traditional acid/base extraction (DCM/Water) leaves the product in the aqueous layer.[1]

The Solution: The Delépine Precipitation

This method relies on the insolubility of the quaternary hexaminium salt to purify the crude bromination mixture without chromatography.

Protocol:

-

Salt Formation: Take the crude bromide oil from Module 1. Dissolve in Chloroform (not DCM; the salt is less soluble in CHCl3).[1]

-

Add Hexamethylenetetramine (Hexamine) (1.05 eq relative to initial bromide calculation).

-

Stir at RT or mild reflux (40°C) for 4-12 hours.

-

The Filter Trick: A white/pale yellow precipitate will form.[1] This is the hexaminium salt.[1]

-

Impurity Purge: The unreacted 6-methylquinoxaline and any di-bromo impurities remain in the chloroform filtrate.

-

Action: Filter the solid and wash extensively with cold CHCl3 and Ether.

-

-

Hydrolysis: Suspend the solid in Ethanol/Conc. HCl (5:1 ratio). Reflux for 2-4 hours.

-

Isolation (The Critical Step):

Module 3: Nitrile Reduction (Alternative Route)

Context: Reducing Quinoxaline-6-carbonitrile.[1]

The Problem: Ring Hydrogenation

"I used

Technical Diagnosis

The pyrazine ring of quinoxaline is easily reduced.[1] Standard catalytic hydrogenation (

Troubleshooting Guide

| Reagent | Outcome | Verdict |

| LiAlH4 | Ring reduction + Polymerization | FORBIDDEN. Too harsh. |

| H2 / Raney Ni | Variable.[1] Often reduces ring.[1] | High Risk. Requires high pressure and specific poisoning (e.g., thiophene) to spare the ring. |

| NaBH4 / CoCl2 | Complex mixtures.[1] | Moderate Risk. |

| Borane-THF | Clean reduction (mostly).[1] | RECOMMENDED. |

Recommended Protocol (Borane-THF):

-

Use

(1.5 eq) at 0°C.[1] -

Quinoxaline nitrogen may coordinate borane; use excess if reaction stalls.[1]

-

Quench: Carefully with MeOH, then HCl.

-

Warning: This route often requires chromatography to separate the amine from boron complexes, unlike the Delépine route.

FAQ: Rapid Fire Troubleshooting

Q: My product turned purple/black on the bench. A: Primary benzylic amines on electron-deficient rings are prone to air oxidation.[1] Store the Dihydrochloride salt under Argon at -20°C. The free base is unstable.[1]

Q: Can I use the Gabriel Synthesis instead? A: Yes, but hydrazine (required for cleavage) can reduce the quinoxaline ring or form hydrazones with impurities. The Delépine route uses acid hydrolysis, which is chemically orthogonal to the quinoxaline ring stability.

Q: How do I remove the succinimide byproduct completely? A: A water wash removes succinimide but risks hydrolyzing the benzyl bromide to benzyl alcohol. It is better to filter the bulk succinimide and let the Delépine step handle the rest (succinimide stays in the chloroform; the product precipitates).

References

-

NBS Bromination Kinetics & Mechanism

-

The Delépine Reaction (Standard Protocol)

-

Quinoxaline Synthesis & Stability

-

PubChem Compound Summary for CID 26188714: 1-(Quinoxalin-6-yl)methanamine.[1]

- Note: Verifies chemical structure, molecular weight (159.19 g/mol ), and basic properties.

-

-

Nitrile Reduction Alternatives

-

Chemguide.[1] Reduction of Nitriles to Primary Amines.

- Note: Discusses the limitations of catalytic hydrogenation and the utility of chemical reducing agents.

-

Sources

- 1. 1-(Quinoxalin-6-yl)methanamine | C9H9N3 | CID 26188714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Delepine reaction [organic-chemistry.org]

- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delépine reaction - Wikipedia [en.wikipedia.org]

- 7. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Solubility Optimization for Quinoxalin-6-ylmethanamine

The Core Challenge: Why It "Crashes Out"

Researchers frequently encounter precipitation ("crashing out") when working with Quinoxalin-6-ylmethanamine (CAS 872047-67-1).[1] To solve this, we must understand the molecular tug-of-war occurring in your tube.[1]

This molecule consists of two distinct functional regions:[2]

-

The Quinoxaline Core: A planar, bicyclic aromatic heterocycle.[1] It is highly lipophilic and prone to

- -

The Methanamine Tail: A primary amine (

).[1] It is basic (approximate

The Failure Mode: When you dilute a concentrated DMSO stock (organic phase) directly into a neutral aqueous buffer (aqueous phase), the "hydrophobic effect" snaps the quinoxaline rings together faster than water molecules can solvate the amine.[1] The result is a cloudy precipitate and failed assay data.

Diagnostic Phase: Know Your Material[2]

Before starting, verify the physical form of your compound.[1] This is the most common source of error.[1]

| Form | Appearance | Solubility Profile | Action Required |

| Free Base | Off-white/Yellow solid | Hydrophobic.[1] Soluble in DMSO/Ethanol.[1] Poor in water.[1] | Requires DMSO stock & careful dilution.[1] |

| Dihydrochloride Salt (2HCl) | White crystalline powder | Hydrophilic.[1] Soluble in water/PBS.[1] | Dissolve directly in aqueous buffer (check pH).[1] |

Note: If you purchased "Quinoxalin-6-ylmethanamine" without a suffix, it is likely the Free Base.[3][1]

Module 1: The "Golden Standard" Stock Preparation

Do not attempt to dissolve the Free Base directly in water.[1] You must establish a stable organic stock solution first.[1]

Protocol A: Anhydrous DMSO Stock (Recommended)

Objective: Create a stable 10 mM - 50 mM stock solution.[1]

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

99.9%.[1] Avoid "wet" DMSO, as water initiates micro-precipitation over time.[3][1] -

Concentration: Aim for 10 mM . Higher concentrations (e.g., 100 mM) increase the risk of crashing out upon dilution.[1]

-

Procedure:

-

Weigh the solid into a glass vial (avoid polystyrene, which DMSO can leach).[1]

-

Add DMSO to the center of the solid.[1]

-

Vortex vigorously for 30 seconds.

-

Critical Step: If undissolved particles remain, sonicate in a water bath at 37°C for 5-10 minutes.[1] The heat + energy disrupts the crystal lattice.[1]

-

-

Storage: Aliquot into small volumes (e.g., 50

L) to avoid freeze-thaw cycles. Store at -20°C.

Module 2: The "Stepping Stone" Dilution Strategy

The Problem: Direct dilution (e.g., 1

Protocol B: Serial Dilution with Intermediate Solvent

Target: 10

-

Prepare Intermediate Stock (100x):

-

The "Solvent Shift" (Critical):

-

Final Dilution:

-

Dilute this mixture to the final working concentration (e.g., 10

M).

-

Module 3: Advanced Rescue (When Simple Dilution Fails)

If the compound still precipitates at >10

Protocol C: HP- -CD Encapsulation

Hydroxypropyl-

-

Prepare Vehicle: Dissolve 20% (w/v) HP-

-CD in your assay buffer (PBS/Water).[1] Filter sterilize (0.22 -

Complexation:

-

Assay Use: Use this complexed solution for your serial dilutions.

Visualization: Troubleshooting Logic

The following diagram illustrates the decision process for solubilizing Quinoxalin-6-ylmethanamine based on your specific assay constraints.

Caption: Decision matrix for solubilizing Quinoxalin-6-ylmethanamine. Blue nodes indicate decision points; Green indicates success; Red indicates high-risk steps requiring intervention.[1]

Frequently Asked Questions (FAQ)

Q: My DMSO stock froze in the fridge, and now there are crystals that won't dissolve. Is it ruined? A: Likely not. DMSO freezes at 19°C. The crystals are likely pure DMSO freezing, pushing the compound into a super-concentrated space where it precipitated.[1] Fix: Warm to 37°C and sonicate for 15 minutes. If it does not redissolve, the compound may have nucleated irreversibly; discard and make fresh stock.[1]

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, leading to concentration changes during the assay setup.[1] DMSO is preferred for its low vapor pressure and high solvation power for aromatics.[1]

Q: The compound dissolves in PBS but crashes out when I add it to cell culture media. Why? A: Cell culture media (DMEM/RPMI) contains salts and proteins.[1] The "Salting Out" effect reduces the solubility of organic molecules.[1][5] Furthermore, proteins (like BSA) can bind the drug.[3][1] Fix: Prepare your working solution in the media itself (using the intermediate dilution step) immediately before adding to cells, rather than preparing a 10x stock in PBS.